![molecular formula C14H24NO4P B14632051 [4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate CAS No. 54436-52-1](/img/structure/B14632051.png)
[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate is an organic compound that belongs to the class of organophosphates. This compound is characterized by the presence of a dimethylamino group and two diethyl phosphate groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate typically involves the reaction of 4-(dimethylamino)-3,5-dimethylphenol with diethyl phosphorochloridate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the phosphorochloridate.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The diethyl phosphate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce amines.
Scientific Research Applications
[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphates.
Biology: The compound is used in studies involving enzyme inhibition and protein phosphorylation.
Industry: The compound is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of [4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate involves its interaction with specific molecular targets. The compound can inhibit enzymes by phosphorylating their active sites, leading to a decrease in enzyme activity. This mechanism is similar to that of other organophosphates, which are known to inhibit acetylcholinesterase and other enzymes.
Comparison with Similar Compounds
Similar Compounds
[3-(Dimethylamino)phenyl] diethyl phosphate: Similar in structure but with different positional isomers.
[4-(Dimethylamino)phenyl]tributylstannane: Contains a tributylstannane group instead of diethyl phosphate.
Ethylenediamine: A basic amine with different functional groups.
Uniqueness
[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate is unique due to its specific substitution pattern on the phenyl ring and the presence of both dimethylamino and diethyl phosphate groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications.
Properties
CAS No. |
54436-52-1 |
|---|---|
Molecular Formula |
C14H24NO4P |
Molecular Weight |
301.32 g/mol |
IUPAC Name |
[4-(dimethylamino)-3,5-dimethylphenyl] diethyl phosphate |
InChI |
InChI=1S/C14H24NO4P/c1-7-17-20(16,18-8-2)19-13-9-11(3)14(15(5)6)12(4)10-13/h9-10H,7-8H2,1-6H3 |
InChI Key |
MEGPIFVRYWRYDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC(=C(C(=C1)C)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



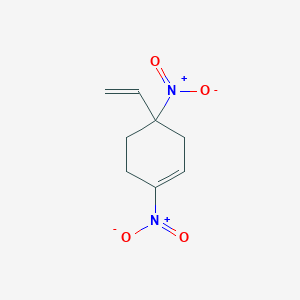
![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
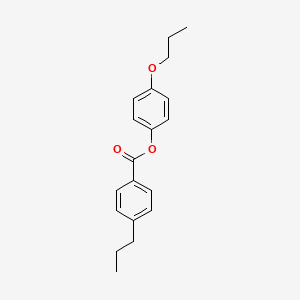
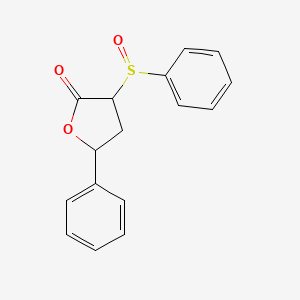
![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
![acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14631997.png)
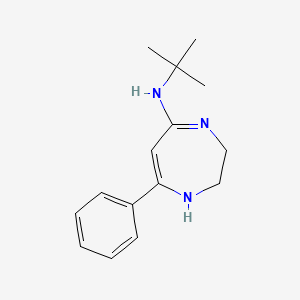
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)
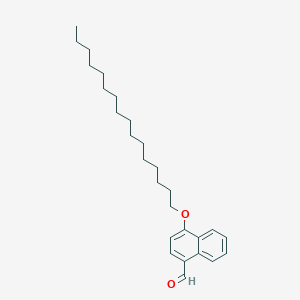
![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)
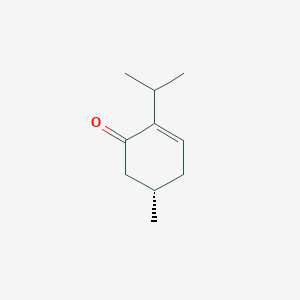
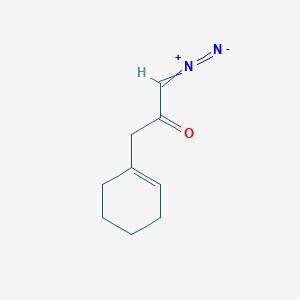
![6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14632039.png)
